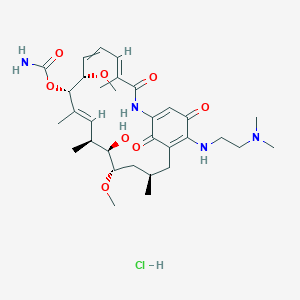
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is a chemical compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenated pyrrolidines with hydrazine hydrate. This reaction typically occurs under mild conditions, using solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or with slight cooling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and hydrazones, depending on the specific reaction conditions and reagents used .
科学研究应用
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Methylsulfonylpyrrolidin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The methylsulfonyl group may enhance the compound’s stability and reactivity, facilitating its interaction with target proteins and enzymes .
相似化合物的比较
Similar Compounds
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Iproniazid: A hydrazine-based monoamine oxidase inhibitor used as an antidepressant.
Uniqueness
(1-Methylsulfonylpyrrolidin-3-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and hydrazine groups allows for a wide range of chemical modifications and applications, setting it apart from other hydrazine derivatives .
属性
分子式 |
C5H13N3O2S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
(1-methylsulfonylpyrrolidin-3-yl)hydrazine |
InChI |
InChI=1S/C5H13N3O2S/c1-11(9,10)8-3-2-5(4-8)7-6/h5,7H,2-4,6H2,1H3 |
InChI 键 |
PIZGLTGXPDMMME-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCC(C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


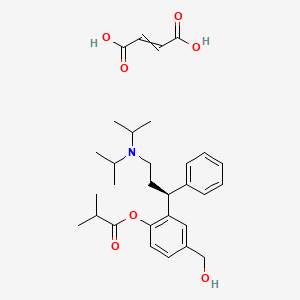
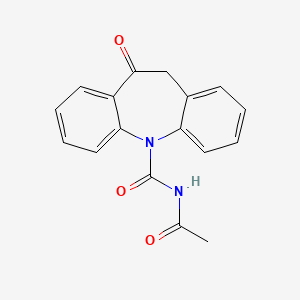
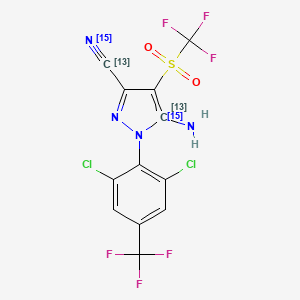
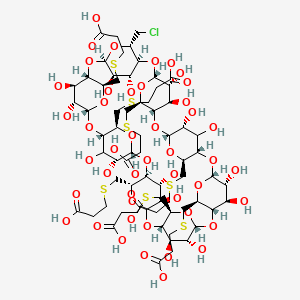




![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
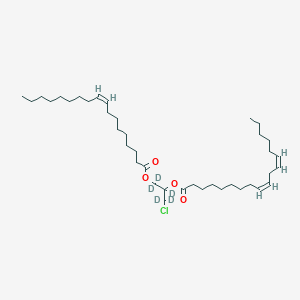
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
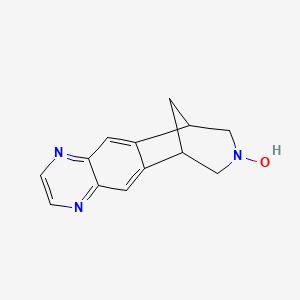
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
